

3-methyl-2-phenylbutanoic acid chemical structure and IUPAC name

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Compound of Interest

Compound Name: 3-methyl-2-phenylbutanoic acid

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A Technical Guide to 3-Methyl-2-Phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

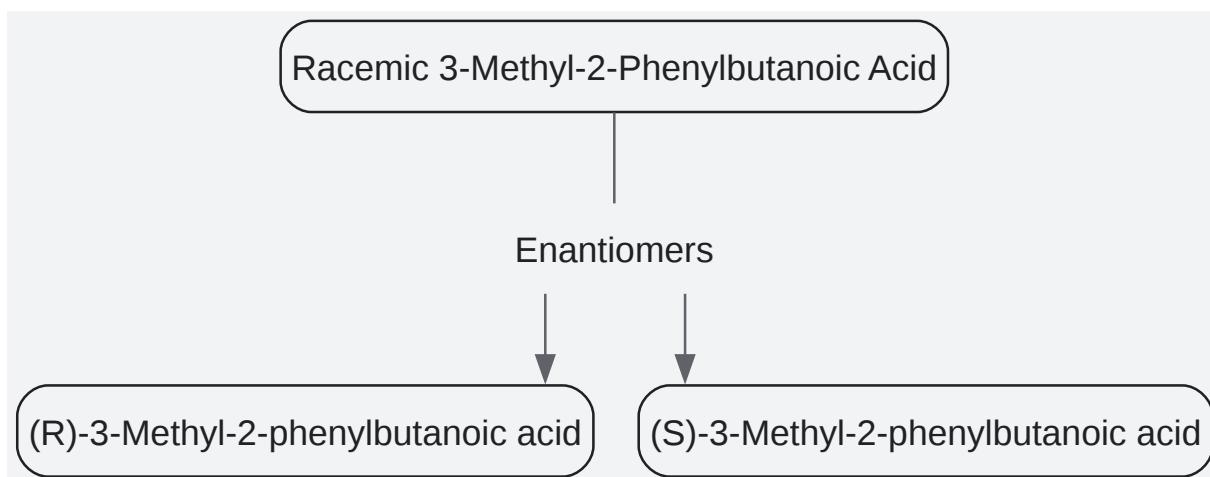
This document provides a comprehensive overview of **3-methyl-2-phenylbutanoic acid**, covering its chemical structure, nomenclature, physicochemical properties, and relevant experimental methodologies. It is intended to serve as a technical resource for professionals in the fields of chemical research and drug development.

Chemical Structure and IUPAC Nomenclature

3-Methyl-2-phenylbutanoic acid is a carboxylic acid characterized by a phenyl group and an isopropyl group attached to the alpha and beta carbons, respectively, relative to the carboxyl group. The presence of a chiral center at the alpha-carbon (the carbon atom bonded to the phenyl and carboxyl groups) means that the compound exists as a pair of enantiomers, (R)- and (S)-**3-methyl-2-phenylbutanoic acid**, as well as in its racemic form.

The formal IUPAC name for this compound is **3-methyl-2-phenylbutanoic acid**. It is also known by synonyms such as α -isopropylphenylacetic acid and 2-phenylisovaleric acid.^[1]

Below is a logical diagram illustrating the relationship between the racemic mixture and its constituent enantiomers.



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Fig. 1: Relationship between racemic and enantiomeric forms.

The chemical structure can be represented by the SMILES string:

CC(C)C(C1=CC=CC=C1)C(=O)O.[2]

Physicochemical Properties

The key quantitative properties of **3-methyl-2-phenylbutanoic acid** have been compiled from various sources and are summarized in the table below for ease of reference and comparison.

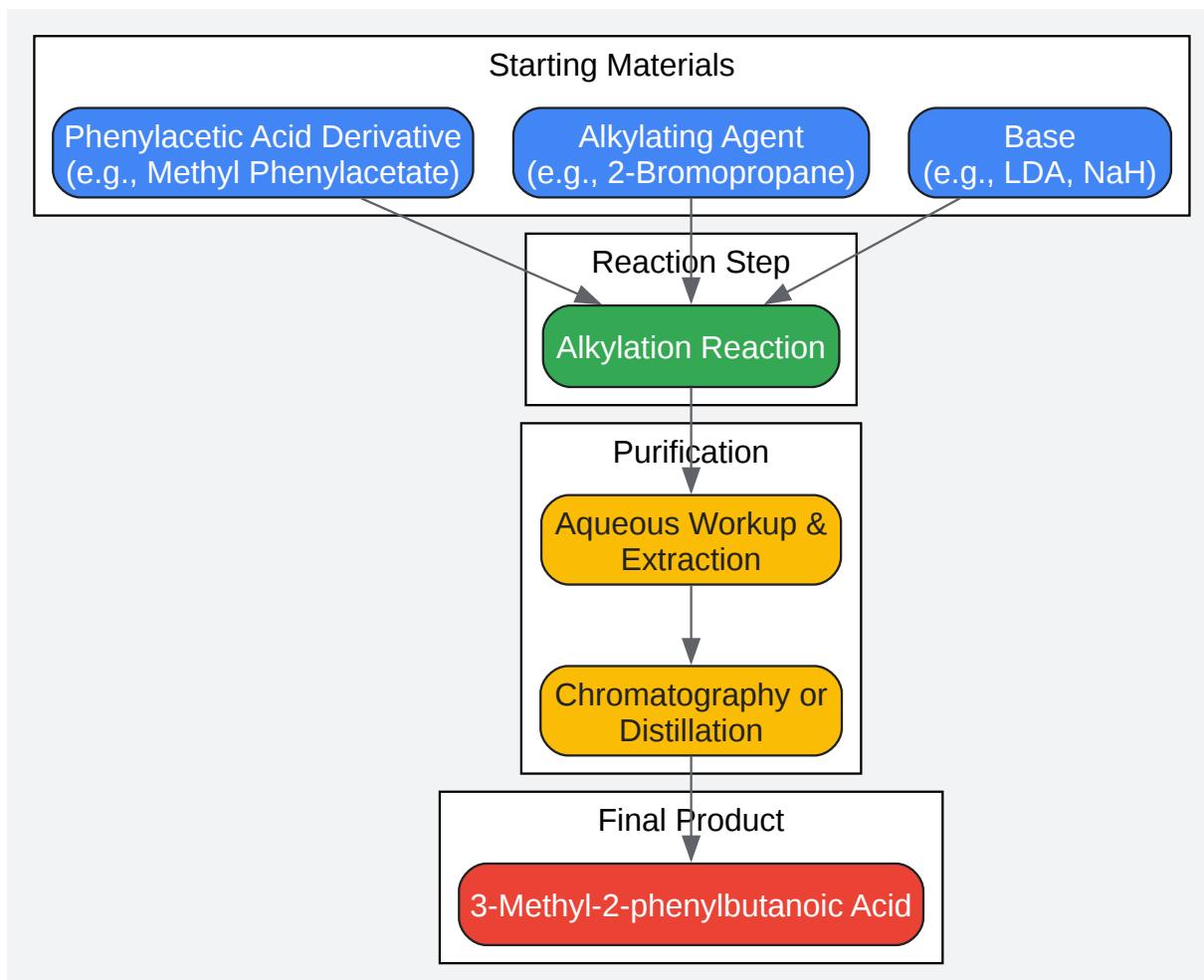
Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₄ O ₂	[2][3]
Molecular Weight	178.23 g/mol	[2][3]
CAS Number	3508-94-9	[1][2][4]
Melting Point	59-61 °C	[1]
Boiling Point	282 °C at 760 mmHg	[1][2]
Flash Point	57 °C / 179.2 °C	[1][2]
Density	~1.029 - 1.063 g/cm ³	[1][5]
pKa	4.26 ± 0.10 (Predicted)	[1]
Appearance	White to off-white solid	[5]
Solubility	Slightly soluble in water	[1]

Note: Discrepancies in values (e.g., Flash Point) may arise from different experimental conditions or reporting standards.

Experimental Protocols

3.1. Synthesis Overview

A general synthesis route for 3-methyl-2-phenylbutyric acid involves the reaction of acetone with methyl iodide.^[2] While detailed industrial protocols are proprietary, a conceptual workflow for a laboratory-scale synthesis starting from phenylacetic acid derivatives is outlined below. This process typically involves alkylation at the alpha-carbon.



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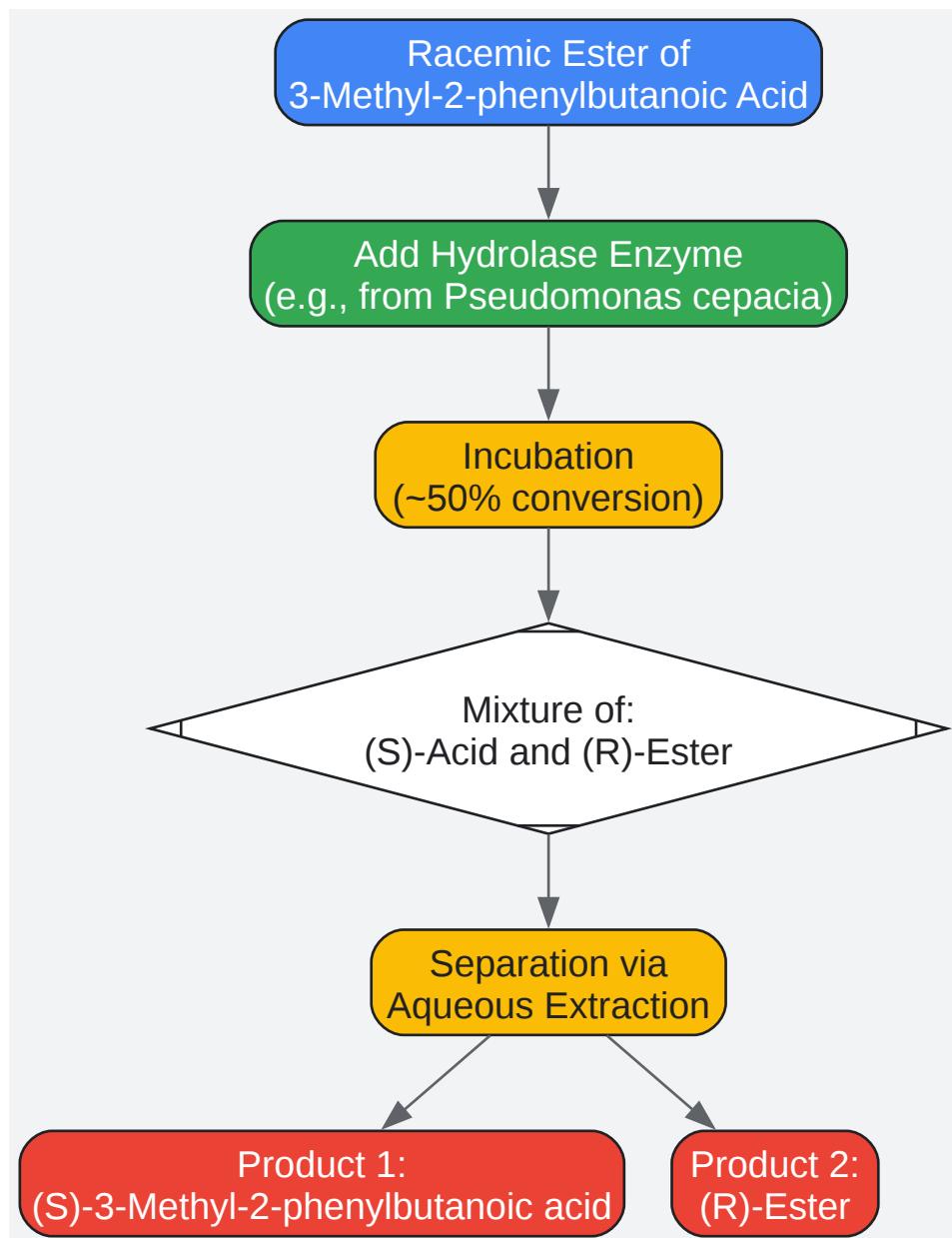
Fig. 2: Conceptual workflow for the synthesis of the target compound.

3.2. Enantiomeric Resolution Protocol

The separation of enantiomers is critical for pharmacological studies. Enzymatic kinetic resolution is a common method. This protocol involves the selective hydrolysis of an ester of the racemic acid by a hydrolase or lipase enzyme.

Methodology:

- Esterification: The racemic **3-methyl-2-phenylbutanoic acid** is first converted to its corresponding ester (e.g., ethyl 3-methyl-2-phenylbutanoate).
- Enzymatic Hydrolysis: The racemic ester is incubated with a hydrolase enzyme, such as one from *Pseudomonas cepacia*, in an appropriate buffer system or organic solvent.^[6]
- Selective Reaction: The enzyme selectively hydrolyzes one ester enantiomer (e.g., the (S)-ester) into the corresponding (S)-carboxylic acid at a much faster rate than the other.
- Separation: The reaction is stopped after reaching approximately 50% conversion. The resulting mixture contains one enantiomer as the carboxylic acid and the other as the unreacted ester.
- Extraction: The acid and ester can be separated by chemical extraction (e.g., using a basic aqueous solution to extract the acid).
- Analysis: The enantiomeric excess (ee) of both the resolved acid and the remaining ester is determined using chiral High-Performance Liquid Chromatography (HPLC).^[6]



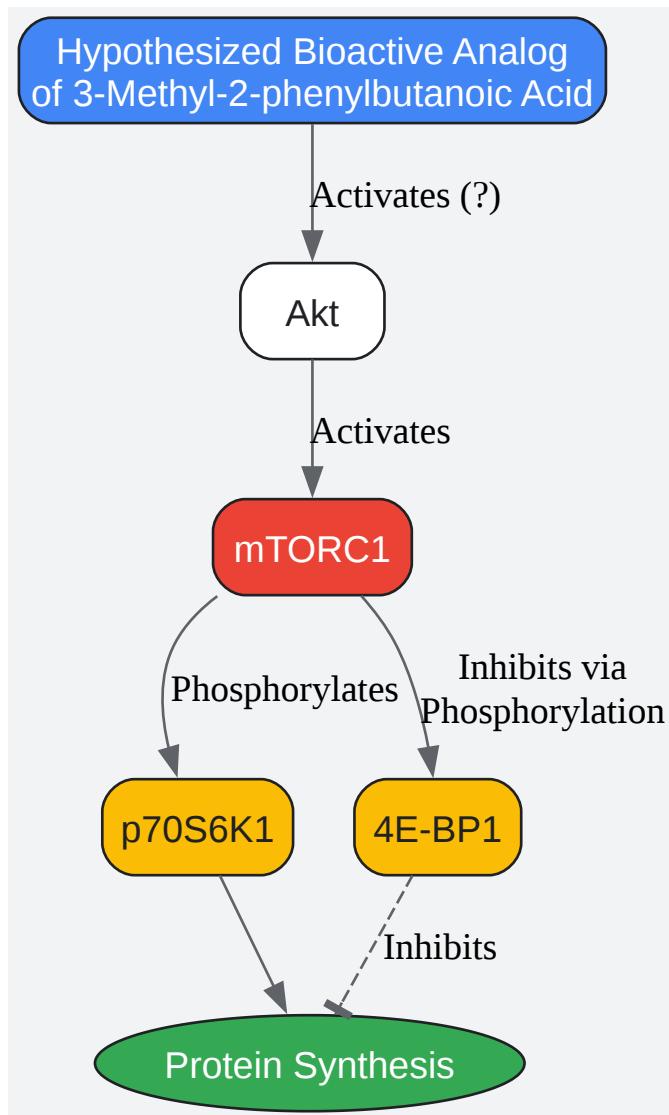
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Fig. 3: Workflow for enzymatic kinetic resolution.

Potential Biological Activity and Signaling Pathways

Direct research into the specific biological activities and signaling pathways of **3-methyl-2-phenylbutanoic acid** is limited in publicly available literature. However, insights can be drawn from structurally similar compounds. For instance, beta-hydroxy-beta-methylbutyrate (HMB), a structural isomer of 2-hydroxy-2-methylbutanoic acid, is known to stimulate protein synthesis via the mTOR signaling pathway.^[7]

Given the structural relationship, it is plausible that derivatives of **3-methyl-2-phenylbutanoic acid** could interact with metabolic or signaling pathways. The diagram below illustrates a hypothesized interaction with the mTOR pathway, a central regulator of cell growth and metabolism. This should be considered a theoretical model to guide future research.



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